molecular formula C18H11F7N2OS B249912 5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole

5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole

Cat. No. B249912
M. Wt: 436.3 g/mol
InChI Key: CZYDIVLBEJSXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole, also known as MTFMT, is a new chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole acts as a potent inhibitor of various enzymes and receptors such as acetylcholinesterase, butyrylcholinesterase, carbonic anhydrase, and tyrosinase. It binds to the active site of these enzymes and blocks their activity, leading to various physiological effects.
Biochemical and Physiological Effects:
5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole has been shown to exhibit various biochemical and physiological effects such as antioxidant, anti-inflammatory, and antitumor activities. It also exhibits neuroprotective and cardioprotective effects by inhibiting the activity of acetylcholinesterase and carbonic anhydrase, respectively.

Advantages and Limitations for Lab Experiments

5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole has several advantages as a research tool such as its high potency, selectivity, and ease of synthesis. However, it also has some limitations such as its toxicity and limited solubility in aqueous media.

Future Directions

There are several future directions for research on 5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole such as developing new derivatives with improved physicochemical and pharmacological properties, studying its interaction with various enzymes and receptors, and exploring its potential applications in drug discovery and development.
Conclusion:
In conclusion, 5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole is a new chemical compound with potential applications in various fields of scientific research. Its synthesis method is simple and efficient, and it exhibits potent inhibitory activity against various enzymes and receptors. Further research is needed to explore its full potential as a research tool and drug candidate.

Synthesis Methods

5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole can be synthesized using a simple and efficient method involving the reaction of 5-methoxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,3,5,6-tetrafluoro-4-(trifluoromethyl)thiophenol in the presence of a base such as potassium carbonate. The reaction proceeds smoothly at room temperature and yields 5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole in high purity and yield.

Scientific Research Applications

5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole has potential applications in various fields of scientific research such as medicinal chemistry, biochemistry, and pharmacology. It can be used as a probe to study the mechanism of action of various enzymes and receptors. 5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole can also be used as a pharmacophore to design new drugs with improved efficacy and selectivity.

properties

Molecular Formula

C18H11F7N2OS

Molecular Weight

436.3 g/mol

IUPAC Name

5-methoxy-3-methyl-1-phenyl-4-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanylpyrazole

InChI

InChI=1S/C18H11F7N2OS/c1-8-15(17(28-2)27(26-8)9-6-4-3-5-7-9)29-16-13(21)11(19)10(18(23,24)25)12(20)14(16)22/h3-7H,1-2H3

InChI Key

CZYDIVLBEJSXTN-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1SC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)OC)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=C1SC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)OC)C3=CC=CC=C3

Origin of Product

United States

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